![molecular formula C13H9Cl2N3O B2495064 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 341967-10-0](/img/structure/B2495064.png)
2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile involves condensation reactions, Michael additions, and reactions with malononitrile to produce various derivatives with potential for diverse applications. For instance, reactions of 2-acetylthiophenes and 2-acetylfuran with malononitrile and aldehydes yield phenylenebis((thienyl/furyl)nicotinonitrile) derivatives, highlighting the versatility of malononitrile in synthesizing complex molecules (Greiner-Bechert & Otto, 1992).
Molecular Structure Analysis
The molecular structure of compounds synthesized from malononitrile demonstrates significant diversity, with structural analyses revealing complex interactions such as unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl. These interactions contribute to the formation of polymers and affect the properties and stability of the molecules (Wang et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving malononitrile derivatives are characterized by their ability to undergo nucleophilic addition, cycloaddition, and condensation reactions, leading to the synthesis of novel compounds with varied functional groups. These reactions highlight the chemical reactivity and versatility of malononitrile-based compounds in synthesizing heterocyclic structures and other complex molecules (Arulsamy & Bohle, 2000).
Physical Properties Analysis
The physical properties of malononitrile derivatives, such as thermal stability and fluorescent properties, are influenced by their molecular structure. For example, compounds synthesized from malononitrile demonstrate high thermal stability and the potential for blue fluorescence, indicating their utility in materials science and engineering applications (Suwunwong et al., 2013).
Applications De Recherche Scientifique
Environmental Impact and Toxicity Studies
- Diuron Transformation and Environmental Impact : Diuron, a chemical with structural similarity due to its chloroaniline component, demonstrates persistence in soil, water, and groundwater. Its biodegradation product, 3,4-dichloroaniline, exhibits higher toxicity and persistence, suggesting significant environmental and health impacts. This insight into diuron's fate highlights the importance of understanding the environmental behavior of related compounds, including 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile (Giacomazzi & Cochet, 2004).
Pharmacological Properties and Medicinal Applications
- Methoxychlor as an Environmental Estrogen Model : Although not directly related, methoxychlor's study provides insight into the estrogenic activity of chemicals in the environment, potentially guiding research on the biological effects of similar compounds (Cummings, 1997).
Chemical Synthesis and Applications
Redox Mediators in Organic Pollutant Treatment : The use of redox mediators to enhance the degradation efficiency of persistent organic pollutants by enzymatic methods points to the potential application of related compounds in environmental remediation technologies (Husain & Husain, 2007).
Novel Synthesis of Pharmaceutical Compounds : Research on omeprazole synthesis and its impurities showcases the importance of novel synthesis methods in pharmaceutical manufacturing, which could be relevant for the synthesis and study of 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile and related compounds (Saini et al., 2019).
Propriétés
IUPAC Name |
2-[(E)-3-(3,4-dichloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c1-19-13(9(7-16)8-17)4-5-18-10-2-3-11(14)12(15)6-10/h2-6,18H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKEABGFDZFNN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
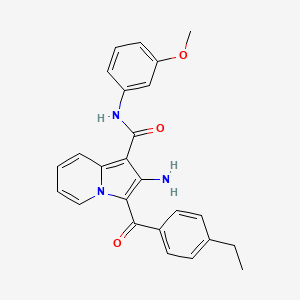
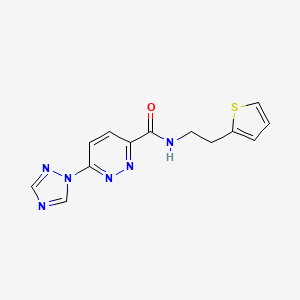


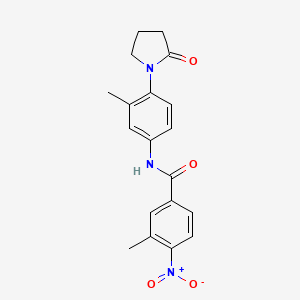
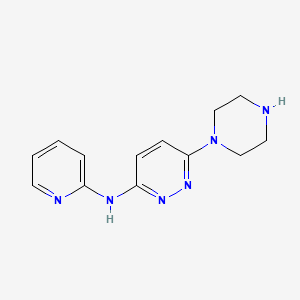
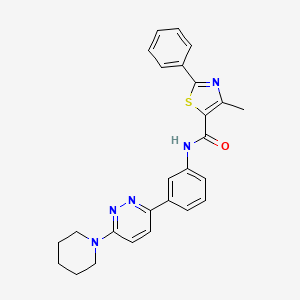
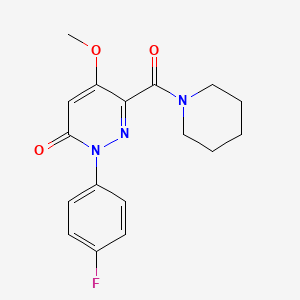
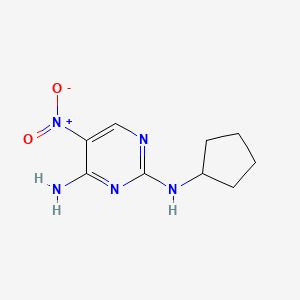

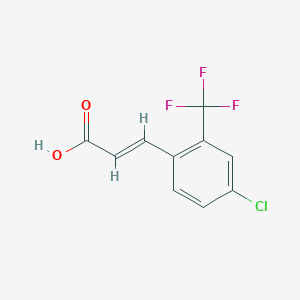

![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)